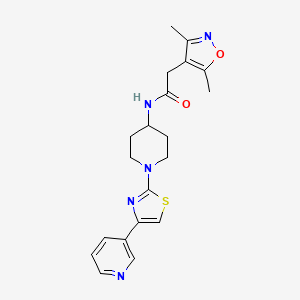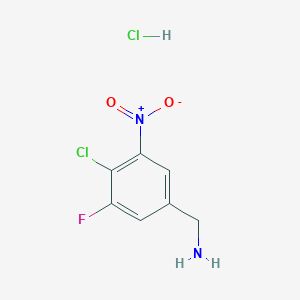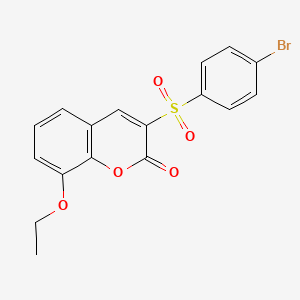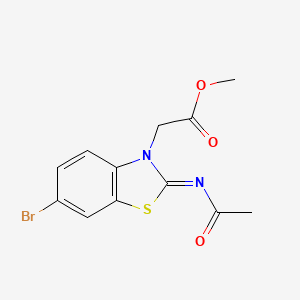![molecular formula C24H15FN4O4 B2537747 3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901021-81-6](/img/structure/B2537747.png)
3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with multiple functional groups, including a fluorophenyl group, a nitrophenyl group, and a pyrazoloquinoline core. These functional groups could potentially give the compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit aromaticity due to the presence of phenyl and pyrazoloquinoline groups, and the nitro and fluoro substituents could significantly affect its electronic structure .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The nitro group could potentially undergo reduction reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its stability and lipophilicity, potentially affecting its solubility and reactivity .Applications De Recherche Scientifique
Anticancer Properties
This compound has shown promising anti-proliferative activity against cancer cell lines. Specifically, two derivatives (compounds 15 and 16) exhibited excellent broad-spectrum cytotoxicity in NCI 60 cancer cell assays. Their GI50 values ranged from 0.018 to 9.98 μM. Additionally, these derivatives effectively inhibited EGFR tyrosine kinase, with IC50 values of 0.054 and 0.135 μM for compounds 4 and 15, respectively. The ability of compounds 15 and 16 to inhibit P-glycoprotein was also demonstrated, making them potential candidates for cancer therapy .
Reversal of Multidrug Resistance
The compound’s ability to inhibit P-glycoprotein suggests its potential in overcoming multidrug resistance in cancer cells. In a mechanistic study, compounds 15 and 16 exhibited cytotoxicity against DOX/MDA-MB-468 cells, with IC50 values of 0.267 and 0.844 μM, respectively. This property could enhance the efficacy of existing chemotherapeutic agents .
Cell Cycle Modulation
Compound 16 induced cell cycle arrest at the S phase, accompanied by an increase in the pre-G cell population in MDA-MB-468 cells. Furthermore, it promoted apoptosis in a time-dependent manner. These effects on cell cycle progression and apoptosis warrant further investigation for potential therapeutic applications .
Molecular Docking and EGFR Binding
A molecular docking study revealed that the compound’s potent inhibitory activity is likely due to its interaction within the EGFR binding site. Understanding these interactions can guide drug design and optimization for targeted therapies .
Fluorescent Materials
While not directly related to its biological applications, pyrido[2,3-b]pyrazine-based compounds like this one have been explored as fluorescent materials. High photoluminescence quantum efficiency (PLQY) and simple molecular structures are desirable for cost-effective multicolor display applications .
Patent Applications
Although specific patents related to this compound were not mentioned in the available literature, it’s worth exploring patent databases for any novel applications or formulations. Patents can provide insights into commercial and industrial uses .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
14-(4-fluorophenyl)-12-(3-nitrophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15FN4O4/c25-15-6-4-14(5-7-15)23-19-13-26-20-12-22-21(32-8-9-33-22)11-18(20)24(19)28(27-23)16-2-1-3-17(10-16)29(30)31/h1-7,10-13H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOLNGFWAGIMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=C(C=C5)F)C6=CC(=CC=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2537665.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2537668.png)


![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2537672.png)



![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2537681.png)
![4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2537682.png)

![O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2537684.png)
![N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2537685.png)
